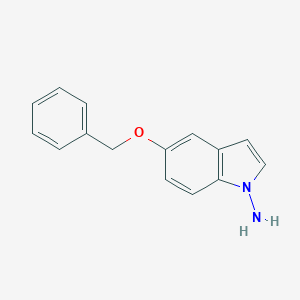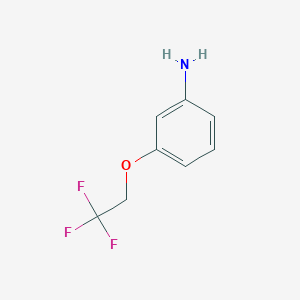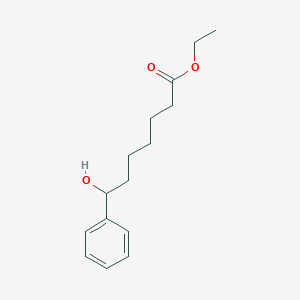
Ethyl 7-hydroxy-7-phenylheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-hydroxy-7-phenylheptanoate, also known as ethyl phenylhydroxyheptanoate, is a chemical compound that belongs to the class of organic compounds called esters. It is a colorless liquid with a fruity odor, and it is commonly used in the fragrance industry due to its pleasant aroma. In recent years, there has been an increasing interest in the scientific community regarding the potential applications of this compound, particularly in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of Ethyl 7-hydroxy-7-phenylheptanoate 7-hydroxy-7-phenylheptanoate is not yet fully understood. However, it is believed to exert its effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Ethyl 7-hydroxy-7-phenylheptanoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 7-hydroxy-7-phenylheptanoate 7-hydroxy-7-phenylheptanoate in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and administer in vitro and in vivo studies. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for the research on Ethyl 7-hydroxy-7-phenylheptanoate 7-hydroxy-7-phenylheptanoate. One of the areas of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to elucidate its mechanism of action and determine its efficacy and safety in clinical trials. Another area of interest is its potential use as a chemopreventive agent for cancer, particularly breast and prostate cancer. Future studies should focus on its anticancer activity and its effects on cancer cell signaling pathways. Overall, the research on Ethyl 7-hydroxy-7-phenylheptanoate 7-hydroxy-7-phenylheptanoate shows promise for the development of new drugs for various diseases.
Méthodes De Synthèse
Ethyl 7-hydroxy-7-phenylheptanoate can be synthesized through the esterification of 7-hydroxyheptanoic acid and phenyl ethanol using a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product can be purified through distillation or chromatography.
Applications De Recherche Scientifique
Ethyl 7-hydroxy-7-phenylheptanoate has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
112665-42-6 |
|---|---|
Nom du produit |
Ethyl 7-hydroxy-7-phenylheptanoate |
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
ethyl 7-hydroxy-7-phenylheptanoate |
InChI |
InChI=1S/C15H22O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10,14,16H,2,4,7-8,11-12H2,1H3 |
Clé InChI |
CBLRKMHGDTXYKT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCC(C1=CC=CC=C1)O |
SMILES canonique |
CCOC(=O)CCCCCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



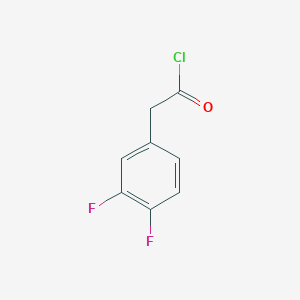
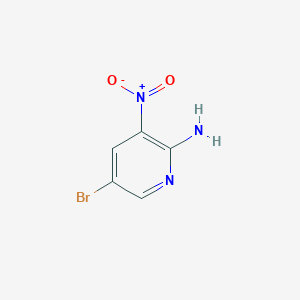
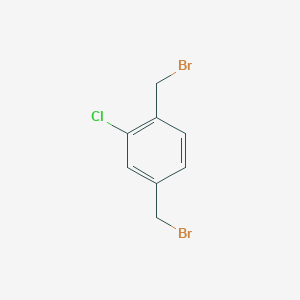
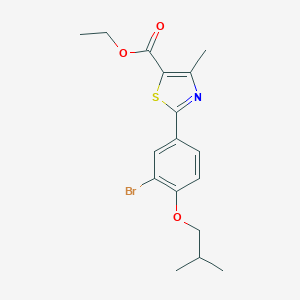
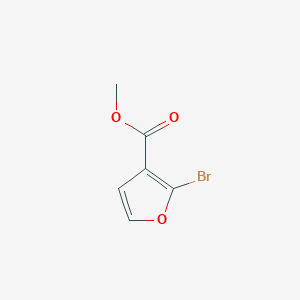
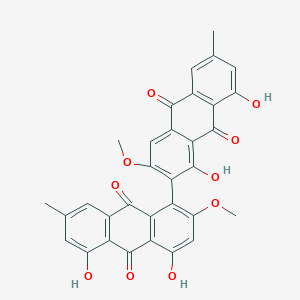
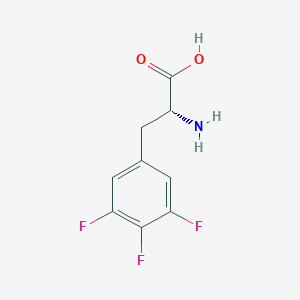
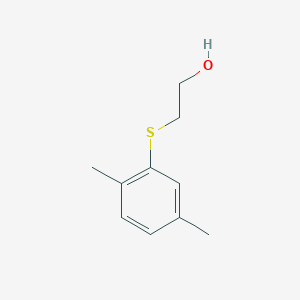
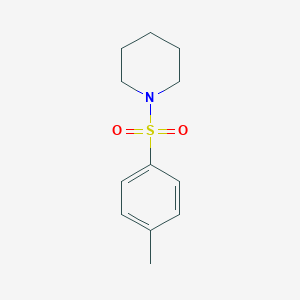
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)
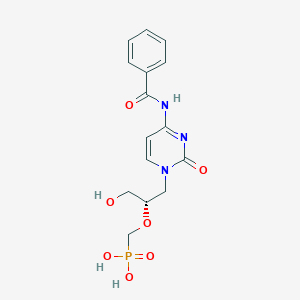
![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)
